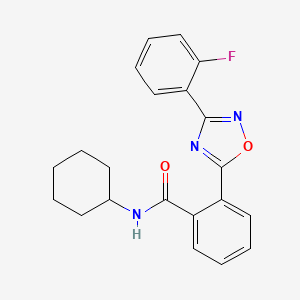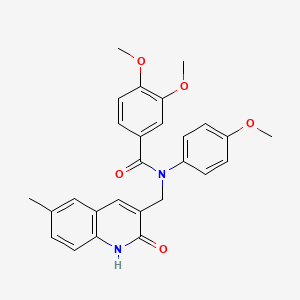
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. It was first synthesized by researchers at the University of California, San Francisco, and has since been used in a variety of studies to investigate its mechanism of action and potential therapeutic benefits.
作用機序
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline acts as a selective inhibitor of the Rho GTPase family of proteins, which are involved in a variety of cellular processes, including cell migration, proliferation, and survival. By inhibiting the activity of these proteins, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline can modulate cellular signaling pathways and alter cellular behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline are complex and depend on the specific cellular context in which it is used. In general, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been shown to modulate cellular signaling pathways and alter cellular behavior, including cell migration, proliferation, and survival. It has also been shown to affect synaptic plasticity and learning and memory in the brain.
実験室実験の利点と制限
One advantage of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline is its high selectivity for the Rho GTPase family of proteins, which allows for specific modulation of cellular signaling pathways. However, its effects are highly context-dependent, and its use in vivo may be limited by its poor pharmacokinetic properties.
将来の方向性
There are many potential future directions for research on 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline. One area of interest is the development of more potent and selective inhibitors of the Rho GTPase family of proteins. Another area of interest is the investigation of the role of Rho GTPases in the immune system and the potential use of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline as an immunomodulatory agent. Additionally, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline may have applications in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia, which are characterized by alterations in synaptic plasticity and learning and memory.
合成法
The synthesis of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline involves several steps, including the reaction of 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-isopropyl-1,2,4-oxadiazole-5-carbonyl chloride. This intermediate is then reacted with 4-amino-N-phenethyl-2-nitroaniline to form the final product, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline.
科学的研究の応用
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been used in a variety of scientific studies to investigate its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been shown to inhibit the activity of the Rho GTPase family of proteins, which are known to play a role in tumor growth and metastasis. In neuroscience, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been used to study the role of Rho GTPases in synaptic plasticity and learning and memory. In immunology, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been shown to modulate the activity of immune cells, including T cells and macrophages.
特性
IUPAC Name |
2-nitro-N-(2-phenylethyl)-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13(2)18-21-19(26-22-18)15-8-9-16(17(12-15)23(24)25)20-11-10-14-6-4-3-5-7-14/h3-9,12-13,20H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHUGZJWAKKWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)NCCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-N-(2-phenylethyl)-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

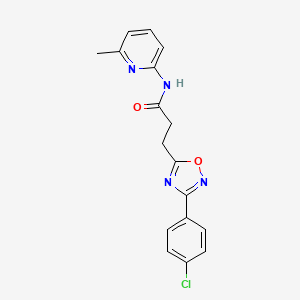

![4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)
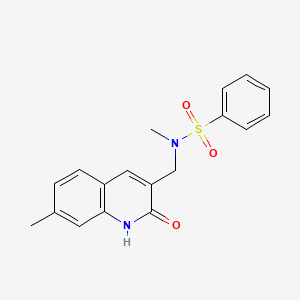

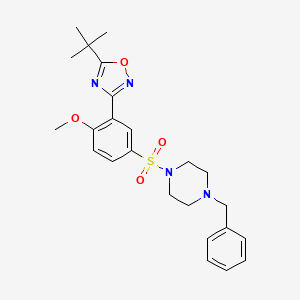
![ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)

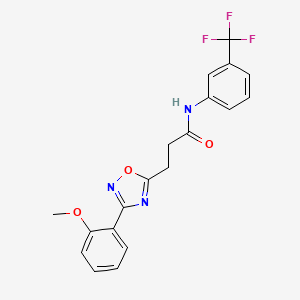

![3-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713203.png)

